molecular formula C14H17IO2 B3185046 Methyl 4-cyclohexyl-3-iodobenzoate CAS No. 1131614-55-5

Methyl 4-cyclohexyl-3-iodobenzoate

Cat. No.: B3185046
CAS No.: 1131614-55-5
M. Wt: 344.19 g/mol
InChI Key: XDSOINVKKGOQNZ-UHFFFAOYSA-N
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Description

Methyl 4-cyclohexyl-3-iodobenzoate (CAS 1131614-55-5) is an aromatic ester compound with a molecular formula of C14H17IO2 and a molecular weight of 344.19 g/mol. It is supplied with a typical purity of 95% and is characterized by its iodine and cyclohexyl substituents on the benzoate ring system. This structural motif makes it a valuable synthetic intermediate or building block in various research applications, particularly in organic and medicinal chemistry. The iodine atom is a well-known handle for cross-coupling reactions, such as the Sonogashira coupling, which can be used to create more complex molecular architectures . The compound should be stored sealed in a dry environment at 2-8°C. This chemical is intended for research purposes and is not for human or veterinary use.

Properties

CAS No.

1131614-55-5

Molecular Formula

C14H17IO2

Molecular Weight

344.19 g/mol

IUPAC Name

methyl 4-cyclohexyl-3-iodobenzoate

InChI

InChI=1S/C14H17IO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3

InChI Key

XDSOINVKKGOQNZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)I

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)I

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-Hydroxy-3-Iodobenzoate (CAS: 15126-06-4)

Structural and Molecular Differences
Methyl 4-hydroxy-3-iodobenzoate shares the 3-iodo and methyl ester motifs but replaces the cyclohexyl group with a hydroxyl substituent at the 4-position. This difference significantly alters physicochemical properties:

Property Methyl 4-Cyclohexyl-3-Iodobenzoate Methyl 4-Hydroxy-3-Iodobenzoate
Molecular Formula C₁₄H₁₇IO₃ C₈H₇IO₃
Molecular Weight ~360.19 g/mol 278.04 g/mol
Key Substituent Cyclohexyl (hydrophobic) Hydroxyl (polar, H-bonding)
Solubility Likely lipophilic More hydrophilic due to -OH group
Reactivity Inert cyclohexyl group Acidic hydroxyl (pKa ~8–10)
Applications Hydrophobic intermediates Reactive synthons for further derivatization

Functional Implications

  • Solubility and Reactivity : The hydroxyl group in Methyl 4-hydroxy-3-iodobenzoate enhances aqueous solubility and enables participation in hydrogen bonding or acid-base reactions. In contrast, the cyclohexyl group in this compound increases hydrophobicity, favoring organic-phase reactions.
  • Synthetic Utility : The hydroxyl group allows for straightforward functionalization (e.g., etherification or esterification), whereas the cyclohexyl group may hinder electrophilic substitution but stabilize the aromatic ring sterically.

Broader Context: Methyl Esters in Natural Products

Evidence from diterpene methyl esters, such as sandaracopimaric acid methyl ester and communic acid methyl esters (identified via GC-MS in Molecules 2014 ), highlights the diversity of methyl ester applications. While these compounds are structurally distinct (diterpenes vs. benzoates), their chromatographic behavior and mass spectral fragmentation patterns provide comparative insights:

  • Analytical Methods : Methyl esters are commonly analyzed via GC-MS after derivatization, as demonstrated in diterpene studies . This compound would likely require similar techniques, with retention times influenced by its bulky cyclohexyl group.
  • Stability: Methyl esters generally resist hydrolysis under neutral conditions but are susceptible to acidic/basic cleavage. The electron-withdrawing iodine atom in both compounds may accelerate ester hydrolysis compared to non-halogenated analogs.

General Properties of Methyl Esters

While specific data for this compound are lacking, methyl esters as a class exhibit predictable trends:

  • Thermal Stability : Decomposition typically occurs above 200°C, depending on substituents.

Q & A

Q. What are the common synthetic routes for Methyl 4-cyclohexyl-3-iodobenzoate, and how are reaction conditions optimized?

The synthesis typically involves iodination of a benzoate precursor followed by esterification and cyclohexyl group introduction . A representative method includes:

  • Step 1 : Iodination of 4-cyclohexyl-3-nitrobenzoic acid using iodine monochloride (ICl) in acetic acid under reflux, monitored via TLC .
  • Step 2 : Esterification with methanol and sulfuric acid catalyst at 60–70°C for 6–8 hours .
  • Critical parameters : Temperature control during iodination (to avoid over-iodination) and stoichiometric excess of methanol for esterification.
  • Purification : Column chromatography (hexane:ethyl acetate) or recrystallization from ethanol .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the cyclohexyl group (δ ~1.2–2.1 ppm for protons; δ ~25–35 ppm for carbons) and ester carbonyl (δ ~165–170 ppm) .
    • Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₄H₁₇IO₂) .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths (e.g., C–I ≈ 2.09 Å) and torsional angles. Refinement via SHELXL ensures accuracy .

Advanced Research Questions

Q. How does the steric bulk of the cyclohexyl group influence reactivity in cross-coupling reactions?

The cyclohexyl group induces steric hindrance , affecting reaction pathways:

  • Suzuki-Miyaura coupling : Requires bulky ligands (e.g., SPhos) to stabilize the palladium catalyst. Lower yields (~40–60%) are observed compared to less hindered analogs .
  • Buchwald-Hartwig amination : Slower kinetics due to restricted access to the iodine site; microwave-assisted heating (100–120°C) improves efficiency .
  • Methodological tip : DFT calculations (e.g., Gaussian 16) model transition states to predict regioselectivity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder in the cyclohexyl group : Common in bulky substituents. Mitigated by TLS refinement in SHELXL or freezing crystals to 100 K to reduce thermal motion .
  • Heavy atom effects : Iodine causes absorption anomalies. Correct using multi-scan methods (e.g., SADABS) during data processing .
  • Visualization : ORTEP-3 diagrams highlight anisotropic displacement parameters, clarifying atomic positions .

Q. How can researchers resolve contradictions in reported melting points or solubility data?

Discrepancies often stem from polymorphism or impurity profiles :

  • DSC/TGA analysis : Differentiate polymorphs by endothermic peaks (e.g., Form I mp = 145°C vs. Form II mp = 138°C) .
  • HPLC purity checks : Use C18 columns (acetonitrile/water gradient) to quantify impurities >0.1% .
  • Solubility studies : Standardize solvent systems (e.g., DMSO for polar assays, hexane for nonpolar) .

Q. What strategies optimize regioselective functionalization of the iodine site in this compound?

  • Protecting group strategy : Temporarily protect the ester with tert-butyl groups to direct iodination or coupling reactions .
  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate positions adjacent to iodine, enabling halogen exchange .
  • Catalytic systems : Pd(OAc)₂ with Xantphos ligand enhances selectivity in Ullmann-type couplings .

Methodological Resources

  • Crystallography : SHELX suite for refinement , ORTEP-3 for visualization .
  • Spectral databases : PubChem (reference NMR/MS) , Cambridge Structural Database (CSD) for comparative bond lengths .
  • Reaction optimization : Design of Experiments (DoE) software (e.g., MODDE) for parameter screening .

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